![molecular formula C25H26N4O2S B2457001 2-[3-(4-bencilpiperidin-1-il)-3-oxopropil]-5-tioxo-5,6-dihidroimidazo[1,2-c]quinazolin-3(2H)-ona CAS No. 1028685-03-1](/img/new.no-structure.jpg)

2-[3-(4-bencilpiperidin-1-il)-3-oxopropil]-5-tioxo-5,6-dihidroimidazo[1,2-c]quinazolin-3(2H)-ona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

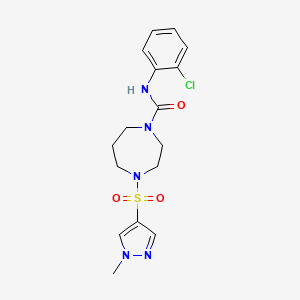

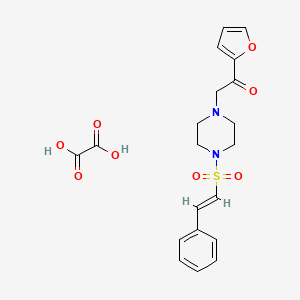

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one is a useful research compound. Its molecular formula is C25H26N4O2S and its molecular weight is 446.57. The purity is usually 95%.

BenchChem offers high-quality 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- 4-Bencilpiperidina actúa como un agente liberador de monoaminas, con una notable selectividad de 20 a 48 veces para la liberación de dopamina sobre la serotonina. Es más potente como liberador de norepinefrina, con una EC50 de 109 nM para dopamina, 41.4 nM para norepinefrina y 5246 nM para serotonina .

- Los investigadores han explorado 4-bencilpiperidina como un posible agente neuroprotector. En virtud de su farmacología antagonista de NMDA, muestra promesa en la prevención del daño cerebral .

- Se descubrió que un análogo de haloperidol, 4-bencilpiperidina, tenía utilidad en el tratamiento de la psicosis. Su perfil farmacológico único lo convierte en un candidato interesante para el manejo de trastornos psiquiátricos .

- Aunque no está directamente relacionado con la liberación de monoaminas, los derivados de 4-bencilpiperidina se han investigado como inhibidores de la acetilcolinesterasa. Estos compuestos pueden desempeñar un papel en el tratamiento de afecciones como la enfermedad de Alzheimer .

- Los investigadores han desarrollado nuevos derivados de 4-bencilpiperidina como inhibidores del transportador de glicina 1 (GlyT1). La inhibición de GlyT1 es una estrategia explorada para el tratamiento de la esquizofrenia .

Neurofarmacología y Propiedades de Liberación de Monoaminas

Neuroprotección y Prevención del Daño Cerebral

Tratamiento de la Psicosis

Inhibición de la Acetilcolinesterasa

Inhibición del Transportador de Glicina para la Esquizofrenia

Química Sintética y Diseño de Fármacos

En resumen, 4-bencilpiperidina ofrece una plataforma multifacética para la exploración científica, que abarca la neurofarmacología, la neuroprotección, el tratamiento psiquiátrico y la química sintética. Los investigadores continúan descubriendo su potencial en varios contextos. 🌟

Mecanismo De Acción

Target of Action

The primary target of this compound is the NMDA receptor , specifically the GluN2B subunit . The NMDA receptor is a type of ionotropic glutamate receptor that plays a key role in synaptic plasticity and memory function.

Mode of Action

The compound acts as a negative allosteric modulator of the NMDA receptor . This means it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s activity. This modulation can prevent overstimulation of the receptor, providing a neuroprotective effect .

Biochemical Pathways

The compound’s action on the NMDA receptor affects the glutamatergic signaling pathway . By modulating the activity of the NMDA receptor, it can influence the flow of calcium ions into the neuron, which in turn can affect various downstream signaling pathways involved in neuronal excitability and synaptic plasticity .

Result of Action

The result of the compound’s action is a reduction in the activity of the NMDA receptor, which can help to prevent neuronal damage caused by overstimulation . This could potentially have therapeutic benefits in conditions characterized by excessive glutamate activity, such as certain neurodegenerative diseases.

Action Environment

Environmental factors that could influence the compound’s action include pH and temperature, which can affect the compound’s stability and its interaction with the NMDA receptor. Additionally, the presence of other substances that interact with the NMDA receptor could potentially influence the compound’s efficacy .

Propiedades

Número CAS |

1028685-03-1 |

|---|---|

Fórmula molecular |

C25H26N4O2S |

Peso molecular |

446.57 |

Nombre IUPAC |

2-[3-(4-benzylpiperidin-1-yl)-3-oxopropyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one |

InChI |

InChI=1S/C25H26N4O2S/c30-22(28-14-12-18(13-15-28)16-17-6-2-1-3-7-17)11-10-21-24(31)29-23(26-21)19-8-4-5-9-20(19)27-25(29)32/h1-9,18,21,26H,10-16H2 |

Clave InChI |

BXJOEYHUCFSBKF-UHFFFAOYSA-N |

SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)CCC3C(=O)N4C(=C5C=CC=CC5=NC4=S)N3 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2456919.png)

![2-[(2-Methylphenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2456921.png)

![5-bromo-2-({1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2456928.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B2456930.png)

![(E)-2-amino-N-pentyl-1-((pyridin-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2456933.png)

![2,4-dichloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2456934.png)

![dimethyl 2-{[1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}succinate](/img/structure/B2456935.png)

![2-({3-benzyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B2456939.png)